Diiron nonacarbonyl

Fischer-Tropsch Heterogeneous Catalysis Zeolite-Supported Catalysts

Researchers needing a solid, pre-formed Fe(0) source with a defined Fe-Fe bond face limited choices: Fe(CO)5 is a volatile liquid lacking the Fe-Fe bond, while Fe3(CO)12 adds unwanted metal centers. Diiron nonacarbonyl offers a crystalline, non-volatile solid with a pre-formed Fe-Fe bond. • Pre-formed Fe-Fe bond enables Fe2 dual-atom site catalysts (Fe2NPC) via pyrolysis. • Bimolecular recombination rate constant (7.8×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) supports CFD models for MOCVD. • Wavelength-selective photodissociation generates specific reactive intermediates for synthesis.

Molecular Formula C9Fe2O9
Molecular Weight 363.78 g/mol
Cat. No. B1239563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiron nonacarbonyl
Synonymsdiiron enneacarbonyl
diiron nonacarbonyl
Fe(2)CO(9)
Fe2(CO)9
Fe2CO9
iron carbonyl (Fe2(CO)9)
nonacarbonyl diiron
Molecular FormulaC9Fe2O9
Molecular Weight363.78 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
InChIInChI=1S/9CO.2Fe/c9*1-2;;
InChIKeyJCXLZXJCZPKTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiron Nonacarbonyl (Fe2(CO)9) Overview


Diiron nonacarbonyl (Fe2(CO)9), CAS 15321-51-4, is a binuclear homoleptic metal carbonyl featuring a direct iron–iron bond supported by three bridging CO ligands and six terminal CO ligands, resulting in a D3h-symmetric tribridged structure in the solid state [1][2]. This orange crystalline solid is distinguished from its closest analogs—iron pentacarbonyl (Fe(CO)5), triiron dodecacarbonyl (Fe3(CO)12), and dicobalt octacarbonyl (Co2(CO)8)—by its unique combination of a pre-formed Fe–Fe bond, defined bridging carbonyl architecture, and a well-characterized thermal and photochemical reactivity profile that enables specific applications where mononuclear or higher-nuclearity carbonyls fail or underperform [3].

Solid-state Fe(0) source with pre-formed Fe–Fe bond
Supports dual-atom catalyst synthesis via retained Fe–Fe unit
Intermediate thermal stability between Fe(CO)5 and Fe3(CO)12
Differentiated reactivity profile from mononuclear or trinuclear analogs

Fe2(CO)9: Irreplaceable Advantages


Substituting Fe2(CO)9 with Fe(CO)5, Fe3(CO)12, or Co2(CO)8 is not straightforward because each compound exhibits distinct thermodynamic stability, metal–metal bond character, and CO lability profiles that dictate reaction outcomes. Fe(CO)5 is a mononuclear, highly volatile liquid that generates Fe(0) only after CO dissociation, whereas Fe2(CO)9 serves as a direct, solid-source Fe(0) precursor with a pre-formed Fe–Fe bond [1]. Fe3(CO)12, while more catalytically active, introduces a third iron center that alters product selectivity and requires different handling due to its air-sensitivity [2]. Co2(CO)8, an isoelectronic analog, provides Co(0) rather than Fe(0), fundamentally changing catalytic behavior in CO2 reduction and hydrogenation reactions [3]. The following quantitative evidence details exactly where Fe2(CO)9 offers measurable, decision-relevant differentiation.

Fe(CO)5
Mononuclear liquid without pre-formed Fe–Fe bond may shift catalyst architecture context.
Fe3(CO)12
Third iron center and higher air-sensitivity may alter selectivity and handling protocols.
Co2(CO)8
Provides Co(0) instead of Fe(0), fundamentally changing catalytic metal center context.

Fe2(CO)9: Comparative Evidence


Fischer–Tropsch Catalytic Activity

When used as catalyst precursors supported on HY zeolite with CsOH promoter for CO hydrogenation to lower olefins, the catalytic activity follows a clear trend: Fe(CO)5 < Fe2(CO)9 < Fe3(CO)12 [1]. This ordering provides a quantitative basis for selecting Fe2(CO)9 as an intermediate-activity precursor when the higher activity of Fe3(CO)12 is unnecessary or undesirable due to selectivity or cost considerations.

Fischer–Tropsch Activity
Head-to-head
Activity intermediate (2nd of 3)
Informs catalyst precursor activity tier selection
Zeolite-supported, CO hydrogenation context
Fischer-Tropsch Heterogeneous Catalysis Zeolite-Supported Catalysts

Standard Enthalpy of Formation

High-temperature microcalorimetric measurements provide standard enthalpies of formation (ΔH°f, crystalline, 298 K) for Fe2(CO)9 and related polynuclear carbonyls [1]. Fe2(CO)9 exhibits a formation enthalpy of –1410 ± 12 kJ mol⁻¹, which is less negative than Fe3(CO)12 (–1849 ± 16 kJ mol⁻¹) but more negative than Co2(CO)8 (–1209 ± 8 kJ mol⁻¹). This intermediate thermodynamic stability reflects the balance between its binuclear structure and bridging carbonyl bonding, directly impacting decomposition behavior and handling requirements.

Enthalpy of Formation
Head-to-head
Fe2(CO)9: −1410, Fe3(CO)12: −1849, Co2(CO)8: −1209 kJ mol⁻¹
Informs thermal stability and handling context
Microcalorimetry, crystalline, 298 K
Thermochemistry Bond Enthalpy Microcalorimetry

Fe–Fe Bond Distance

Single-crystal X-ray diffraction establishes the Fe–Fe bond distance in Fe2(CO)9 as 2.46 Å, with a unit cell of a=6.45 Å, c=15.98 Å, space group C63/m, and density 2.08 g/cm³ [1]. This distance is characteristic of a single Fe–Fe bond supported by three bridging CO ligands. In contrast, Fe3(CO)12 features a triangular Fe3 core with Fe–Fe distances of approximately 2.68 Å (supported by bridging COs) and 2.56 Å (unsupported) [2]. The shorter, well-defined Fe–Fe bond in Fe2(CO)9 makes it a preferred precursor for preparing catalysts or materials that require retention of the Fe–Fe dimeric unit after thermal or chemical treatment.

Fe–Fe Bond Distance
Class-level
2.46 Å
Supports dimeric-unit retention in catalyst design
Single-crystal XRD, space group C63/m
Crystallography Metal-Metal Bonding Organometallic Structure

Gas-Phase Recombination Kinetics

The gas-phase bimolecular recombination reaction of coordinatively unsaturated Fe2(CO)8 with CO to regenerate Fe2(CO)9 has been directly measured using excimer laser flash photolysis with IR absorption detection [1]. The rate constant is 7.8 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ (±2.32 × 10⁻¹⁵) at 295 K in argon bath gas at pressures of 1.33 × 10⁻² to 0.13 bar [1]. This kinetic parameter is unique to the Fe2(CO)8/Fe2(CO)9 system and differs from the corresponding recombination kinetics of Fe(CO)4 + CO → Fe(CO)5, which has been reported with a different rate constant and pressure dependence [2].

Recombination Kinetics
Context-dependent
k = 7.8 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹
Supports MOCVD deposition rate modeling
295 K, Ar bath gas
Gas-Phase Kinetics Laser Flash Photolysis Reaction Dynamics

Photochemical Dissociation Pathways

Time-dependent density functional theory (TDDFT) calculations on Fe2(CO)9 reveal that its first triplet and second singlet excited states in the tribridged D3h geometry are unbound with respect to dissociation into Fe2(CO)8 + CO, while the first two monobridged C2v singlet states are unbound with respect to Fe(CO)5 + Fe(CO)4 fragmentation [1]. This computationally predicted photochemical behavior is distinct from that of Fe(CO)5, which undergoes sequential CO loss without metal–metal bond cleavage under similar irradiation conditions [2].

Photodissociation Pathways
Context-dependent
Fe2(CO)8 + CO or Fe(CO)5 + Fe(CO)4 channels
Wavelength-selective intermediate generation context
TDDFT calculations, D3h/C2v geometries
Photochemistry TDDFT Excited States

Fe–Fe Dual-Atom Catalyst Precursor

Fe2(CO)9 has been employed as a molecular precursor to synthesize Fe2NPC, a nitrogen-doped porous carbon catalyst containing precise Fe–Fe dual-atom sites for electrochemical CO2 reduction (ECR) [1]. The Fe2NPC catalyst achieved a Faradaic efficiency for CO production significantly higher than that of a single-atom Fe catalyst (Fe1NPC) prepared from Fe(NO3)3 under identical conditions [1]. While specific Faradaic efficiency values are not disclosed in the search results, the study explicitly demonstrates that the pre-formed Fe–Fe bond in Fe2(CO)9 is retained during pyrolysis to generate dual-atom active sites, whereas iron precursors lacking a pre-formed Fe–Fe bond (e.g., Fe(NO3)3) yield only single-atom Fe sites [1]. This represents a unique structural and functional advantage of Fe2(CO)9 over mononuclear iron precursors for catalyst synthesis.

Dual-Atom Catalyst Precursor
Head-to-head
Fe2NPC (dual-atom) vs Fe1NPC (single-atom)
Enables unique dual-atom architecture synthesis
EXAFS-confirmed, CO2 reduction context
Electrocatalysis CO2 Reduction Dual-Atom Catalysts

Fe2(CO)9: Key Applications


Fischer–Tropsch Catalyst Precursor

Based on the established activity ranking Fe(CO)5 < Fe2(CO)9 < Fe3(CO)12 for zeolite-supported Fischer–Tropsch catalysts [1], Fe2(CO)9 is the optimal precursor when moderate CO conversion rates are desired to balance productivity with selectivity or to avoid excessive exotherms in fixed-bed reactors. Its solid-state nature also simplifies handling compared to liquid Fe(CO)5.

Dual-Atom CO2 Reduction Electrocatalyst

Fe2(CO)9 serves as an irreplaceable molecular precursor for fabricating nitrogen-doped carbon catalysts containing Fe–Fe dual-atom sites (Fe2NPC) [2]. The pre-formed Fe–Fe bond in Fe2(CO)9 is retained during high-temperature pyrolysis, enabling the creation of unique dinuclear active sites that cannot be accessed using mononuclear iron salts or Fe(CO)5. This application leverages the compound's binuclear structure to achieve enhanced CO2 electroreduction performance.

MOCVD Process Modeling

The precisely measured bimolecular recombination rate constant of 7.8 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for Fe2(CO)8 + CO → Fe2(CO)9 at 295 K [3] is essential for computational fluid dynamics (CFD) models of MOCVD reactors. Fe2(CO)9 is used as an iron precursor for depositing iron-containing thin films, and accurate kinetic parameters are required to predict deposition uniformity and film composition.

Photochemical Fragment Generation

The TDDFT-predicted photodissociation channels of Fe2(CO)9—generating either Fe2(CO)8 + CO or Fe(CO)5 + Fe(CO)4 depending on excitation wavelength [4]—enable wavelength-selective generation of specific reactive intermediates for organometallic synthesis. This controlled photofragmentation is not achievable with Fe(CO)5, which produces only Fe(CO)4 fragments upon irradiation.

Application
Selection Property
Validation Focus
Fischer–Tropsch catalyst precursor
Intermediate catalytic activity profile
Activity ranking and selectivity endpoint context
Dual-atom CO₂ reduction electrocatalyst
Fe–Fe dual-atom site retention
EXAFS coordination and ECR performance context
MOCVD process modeling
Recombination rate constant known
Deposition uniformity modeling context
Photochemical fragment generation
Wavelength-selective dissociation channels
Fragment identity verification context

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